6-Chloro-2-(trifluoromethyl)nicotinoyl chloride 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride
Brand Name: Vulcanchem
CAS No.: 2168035-16-1
VCID: VC2763460
InChI: InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)14)5(13-4)7(10,11)12/h1-2H
SMILES: C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl
Molecular Formula: C7H2Cl2F3NO
Molecular Weight: 243.99 g/mol

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride

CAS No.: 2168035-16-1

Cat. No.: VC2763460

Molecular Formula: C7H2Cl2F3NO

Molecular Weight: 243.99 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride - 2168035-16-1

Specification

CAS No. 2168035-16-1
Molecular Formula C7H2Cl2F3NO
Molecular Weight 243.99 g/mol
IUPAC Name 6-chloro-2-(trifluoromethyl)pyridine-3-carbonyl chloride
Standard InChI InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)14)5(13-4)7(10,11)12/h1-2H
Standard InChI Key FDSXPEXYFTVJJX-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl
Canonical SMILES C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Chemical Identity

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride is a heteroaromatic organic compound that belongs to the family of nicotinic acid derivatives. The compound is primarily identified by its specific molecular features and registry information, which differentiate it from related compounds in the same class. This compound serves as an important reactive intermediate in organic synthesis due to its carbonyl chloride functionality and substitution pattern on the pyridine ring.

The compound is cataloged in chemical databases with the CAS registry number 2168035-16-1, which provides a unique identifier for this specific molecular entity . It is also known by the systematic name 6-chloro-2-(trifluoromethyl)pyridine-3-carbonyl chloride, which describes its structure according to IUPAC nomenclature . The molecular formula C₇H₂Cl₂F₃NO indicates the exact atomic composition, with seven carbon atoms, two hydrogen atoms, two chlorine atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom .

For computational and database identification purposes, the compound is represented by the InChI Key FDSXPEXYFTVJJX-UHFFFAOYSA-N and the SMILES notation C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl, which provide standardized digital representations of its structure .

Structural Features

The molecular structure of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride reveals several important structural features that determine its chemical behavior. The compound is built upon a pyridine ring, which is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen contributes to the compound's basicity and provides a site for potential coordination with metals or protonation.

The pyridine ring features three key substituents positioned strategically around the ring. The trifluoromethyl group (CF₃) at position 2 introduces significant electronic effects due to the high electronegativity of the fluorine atoms. This electron-withdrawing group influences the electron distribution within the pyridine ring, affecting both its basicity and the reactivity of adjacent positions. The carbonyl chloride group at position 3 represents a highly reactive functionality that can undergo nucleophilic substitution reactions with various nucleophiles, making this compound valuable as a synthetic intermediate. The chlorine atom at position 6 further modifies the electronic properties of the pyridine ring and provides an additional site for potential synthetic transformations.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight243.99 g/mol
XLogP3-AA3.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count1
Physical StateLikely solid (based on similar compounds)Inferred
Moisture SensitivityExpected high (based on acid chloride functionality)Inferred

The XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting that the compound would display higher solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate compared to water . This property is particularly relevant for planning synthetic procedures involving this compound, as solvent selection would significantly impact reaction efficiency.

Chemical Reactivity

The chemical reactivity of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride is primarily governed by the presence of the carbonyl chloride group, which is highly reactive toward nucleophiles. This reactivity profile makes the compound valuable as a chemical intermediate for various transformations in organic synthesis.

The acid chloride functionality readily undergoes nucleophilic substitution reactions with nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. These reactions typically proceed via a nucleophilic addition-elimination mechanism, with the nucleophile attacking the electrophilic carbonyl carbon, followed by the elimination of chloride as a leaving group.

The presence of the trifluoromethyl group at position 2 significantly influences the electronic properties of the molecule. The strong electron-withdrawing effect of this group enhances the electrophilicity of the carbonyl carbon, potentially increasing the reactivity of the acid chloride toward nucleophilic attack. Simultaneously, the trifluoromethyl group affects the basicity of the pyridine nitrogen, making it less basic compared to unsubstituted pyridine.

The compound features 5 hydrogen bond acceptors but 0 hydrogen bond donors . The hydrogen bond acceptors include the carbonyl oxygen, the pyridine nitrogen, and the electronegative fluorine and chlorine atoms. These hydrogen bond acceptors can interact with hydrogen bond donors from other molecules, influencing intermolecular interactions in solution and solid state.

Synthesis Methods and Approaches

Reaction Conditions and Considerations

The synthesis of acid chlorides generally requires anhydrous conditions due to the moisture sensitivity of both the reagents and the product. Possible reaction conditions for the synthesis of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride might include:

  • Dissolving the precursor 6-Chloro-2-(trifluoromethyl)nicotinic acid in an appropriate anhydrous solvent such as dichloromethane, chloroform, or toluene.

  • Adding the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) either neat or in solution, potentially with catalytic DMF to facilitate the reaction.

  • Controlling the temperature during addition and reaction, potentially starting at lower temperatures (10-15°C) and gradually warming to reflux conditions.

  • Monitoring the reaction progress using appropriate analytical techniques such as TLC or HPLC.

  • Upon completion, removing excess chlorinating agent and solvent under reduced pressure to obtain the crude product.

  • Purifying the product through appropriate methods such as recrystallization or distillation, while maintaining anhydrous conditions.

Special considerations would include handling the moisture-sensitive reagents and product under inert atmosphere (nitrogen or argon), using dried glassware and anhydrous solvents, and implementing proper storage conditions for the final product to prevent hydrolysis.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the properties and behavior of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride can be enhanced by examining related compounds with similar structural features. Two notable compounds found in the search results are 6-(Trifluoromethyl)nicotinoyl chloride and 2-Chloro-6-(trifluoromethyl)nicotinic acid.

6-(Trifluoromethyl)nicotinoyl chloride (CAS: 358780-13-9) differs from the target compound by lacking the chlorine at position 2 of the pyridine ring . This compound is described as a colorless to white low-melting solid that is sensitive to moisture, with a boiling point of 54°C at 2 mm Hg and a density of 1.438 g/mL at 25°C . The recommended storage temperature is 2-8°C, highlighting its reactivity and sensitivity .

2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-45-2) can be considered a potential precursor to an isomeric acid chloride . This compound has a molecular weight of 225.551 g/mol and a melting point range of 118-120°C . It is structurally similar to the target compound but features a carboxylic acid group instead of an acid chloride, with the chlorine and trifluoromethyl substituents at positions 2 and 6, respectively, which is the reverse of the target compound's substitution pattern.

The following table provides a comparative analysis of these related compounds:

Property6-Chloro-2-(trifluoromethyl)nicotinoyl chloride6-(Trifluoromethyl)nicotinoyl chloride2-Chloro-6-(trifluoromethyl)nicotinic acid
CAS Number2168035-16-1358780-13-9280566-45-2
Molecular FormulaC₇H₂Cl₂F₃NOC₇H₃ClF₃NOC₇H₃ClF₃NO₂
Molecular Weight243.99 g/mol209.55 g/mol225.551 g/mol
Physical StateLikely solidColorless to white low meltingSolid
Melting/Boiling PointNot specifiedBP: 54°C (2 mm Hg)MP: 118-120°C
DensityNot specified1.438 g/mL at 25°CNot specified
Storage ConditionsLikely requires low temperature, inert atmosphere2-8°CNot specified
Moisture SensitivityExpected highHighLower than acid chlorides
Source

Structure-Property Relationships

Examining the structural differences between these compounds provides insights into the potential properties of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride. The position and nature of substituents on the pyridine ring significantly influence physical properties and chemical reactivity.

The presence of the electron-withdrawing trifluoromethyl group affects the electron density within the pyridine ring, influencing both basicity and reactivity. The additional chlorine substituent in 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride, compared to 6-(Trifluoromethyl)nicotinoyl chloride, would likely further decrease the electron density in the pyridine ring, potentially enhancing the electrophilicity of the carbonyl carbon and affecting the compound's melting point and solubility characteristics.

The acid chloride functionality, common to both 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride and 6-(Trifluoromethyl)nicotinoyl chloride, confers high reactivity toward nucleophiles and sensitivity to moisture. This reactivity necessitates special handling and storage conditions, as evidenced by the recommended storage temperature of 2-8°C for 6-(Trifluoromethyl)nicotinoyl chloride . Similar precautions would likely be necessary for 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride.

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